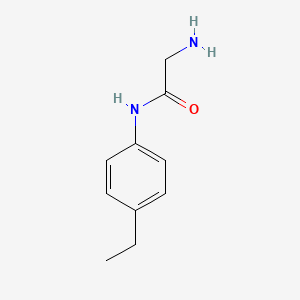![molecular formula C21H18O5 B12114207 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarins, also known as benzopyran-2-ones, are a group of naturally occurring lactones. They were first isolated from Tonka beans in 1820. These valuable oxygen-containing heterocycles are widely found in nature and have been used as herbal medicines for centuries. Over 1300 coumarin derivatives have been identified, mainly obtained from secondary metabolites in green plants, fungi, and bacteria .
Méthodes De Préparation
Synthetic Routes: The synthesis of coumarins involves various methods. One efficient approach is the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides. Another method utilizes click chemistry to synthesize novel triazole-tethered isatin–coumarin hybrids .
Reaction Conditions: The alkylation reaction typically occurs in dry acetone with anhydrous potassium carbonate at 50 °C. Click chemistry reactions involve the use of NaN3 in DMF.
Industrial Production: Industrial-scale production methods may vary, but the synthetic routes mentioned above provide a foundation for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: Coumarins undergo various reactions, including oxidation, reduction, and substitution. Common reagents include alkyl halides, sodium azides, and base catalysts.
Major Products: The specific products formed depend on the reaction conditions and substituents. For example, alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide yields coumarin–triazole derivatives.
Applications De Recherche Scientifique
Coumarins have been extensively studied for their biological properties:
- Anti-HIV activity
- Anticancer potential
- Anti-microbial effects
- Antioxidant properties
- Anti-inflammatory activity
- DNA gyrase inhibition
- And more .
Mécanisme D'action
The exact mechanism by which “(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate” exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
While there are other coumarin derivatives, this compound’s uniqueness lies in its specific structure and functional groups. Further comparative studies can highlight its distinct features.
Propriétés
Formule moléculaire |
C21H18O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate |
InChI |
InChI=1S/C21H18O5/c1-2-24-18-9-4-3-6-17(18)21(23)25-13-10-11-15-14-7-5-8-16(14)20(22)26-19(15)12-13/h3-4,6,9-12H,2,5,7-8H2,1H3 |
Clé InChI |
MXHVYZAPLJQYSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)
![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)




![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)



![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)

